4-benzyl-1-[(oxiran-2-yl)methyl]piperidine

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine (CAS 78484-00-1, C₁₅H₂₁NO, MW 231.33) is a functionalized piperidine derivative incorporating both a C4-benzyl substituent and an N-(oxiran-2-ylmethyl) moiety. The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, with its strained epoxide group enabling site-selective nucleophilic ring-opening reactions while the lipophilic benzylpiperidine core (LogP ≈ 2.3 ± 0.4) provides favorable membrane permeability characteristics.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 78484-00-1
Cat. No. B6352750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-[(oxiran-2-yl)methyl]piperidine
CAS78484-00-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC3CO3
InChIInChI=1S/C15H21NO/c1-2-4-13(5-3-1)10-14-6-8-16(9-7-14)11-15-12-17-15/h1-5,14-15H,6-12H2
InChIKeyKZETVBNJADWALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-benzyl-1-[(oxiran-2-yl)methyl]piperidine (CAS 78484-00-1) – Technical Baseline for Pharmaceutical Intermediate Procurement


4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine (CAS 78484-00-1, C₁₅H₂₁NO, MW 231.33) is a functionalized piperidine derivative incorporating both a C4-benzyl substituent and an N-(oxiran-2-ylmethyl) moiety . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs, with its strained epoxide group enabling site-selective nucleophilic ring-opening reactions while the lipophilic benzylpiperidine core (LogP ≈ 2.3 ± 0.4) provides favorable membrane permeability characteristics . The piperidine nitrogen is strategically positioned to modulate basicity and participate in subsequent derivatization pathways, making this scaffold particularly valuable for the construction of complex pharmacophores and heterocyclic libraries .

Bifunctional epoxide-benzyl architecture for site-selective derivatization

Suited for heterocyclic library construction via ring-opening reactions

Lipophilic benzylpiperidine core supports partitioning and permeability studies

Why 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine Cannot Be Substituted with Generic Piperidine Analogs


Direct substitution of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine with simpler piperidine derivatives such as 4-benzylpiperidine (CAS 31252-42-3) or 1-(oxiran-2-ylmethyl)piperidine (CAS 4945-53-3) is precluded by the compound's unique bifunctional architecture. The absence of the oxirane ring eliminates the electrophilic reactivity required for covalent target engagement and site-specific conjugation [1], while omission of the C4-benzyl group significantly alters lipophilicity (ΔLogP ≈ 1.5 units), membrane partitioning, and target-binding pharmacophore geometry . 4-Benzylpiperidine lacks the reactive epoxide entirely, rendering it chemically inert toward nucleophilic ring-opening pathways essential for derivatization [2]. Conversely, 1-(oxiran-2-ylmethyl)piperidine retains epoxide reactivity but lacks the aromatic hydrophobic anchor, compromising its utility in constructing pharmacophores that require balanced polarity and receptor-binding elements [3].

Des-epoxy analogs (e.g., 4-benzylpiperidine) eliminate covalent conjugation capability.
Des-benzyl analogs (e.g., 1-(oxiran-2-ylmethyl)piperidine) reduce lipophilicity and target-binding elements.
Single-function piperidine derivatives cannot replicate the balanced bifunctional architecture.

Quantitative Differentiation of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine Against Closest Structural Analogs


Enhanced Lipophilicity Relative to Des-Benzyl Analog Drives Membrane Partitioning

4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine (MW 231.33, LogP 2.3 ± 0.4) demonstrates markedly higher lipophilicity compared to the des-benzyl analog 1-(oxiran-2-ylmethyl)piperidine (MW 141.21, XLogP3-AA 0.8) [1]. This ~1.5 log unit increase translates to approximately 32-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability and CNS penetration potential . The benzyl group provides a hydrophobic anchor that can be exploited in structure-based drug design for enhanced target binding.

Lipophilicity
Head-to-head
Target LogP 2.3 ± 0.4
vs Comparator XLogP3 0.8
Δ ≈1.5 (32× partition difference)
Supports partitioning and permeability modeling
Calculated/experimental; review consistency
Medicinal Chemistry Drug Design Physicochemical Profiling

Epoxide Reactivity Enables Covalent Derivatization Unavailable in 4-Benzylpiperidine

The oxirane ring in 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine confers unique electrophilic reactivity absent in 4-benzylpiperidine (CAS 31252-42-3) [1]. This strained three-membered heterocycle undergoes regiospecific nucleophilic ring-opening with amines, thiols, and carboxylates, enabling site-selective conjugation to biomolecules or functionalized surfaces . The epoxide moiety can be exploited for covalent target engagement in drug discovery programs, whereas 4-benzylpiperidine serves solely as a reversible ligand .

Epoxide Reactivity
Class-level
Oxirane ring enables nucleophilic ring-opening; absent in 4-benzylpiperidine
Enables covalent derivatization pathways
Data to verify; class-level inference
Chemical Biology Covalent Inhibitor Design Click Chemistry

Distinct Target Binding Profile Demonstrated via H1 Antagonism Functional Assay

A derivative incorporating the 4-benzylpiperidine moiety—5-[(4-benzyl-1-piperidinyl)methyl]-2-amino-2-oxazoline—was evaluated for H1 receptor antagonism using isolated guinea-pig trachea . In contrast to several structural analogs (compounds 1c, 1d, 1j) which demonstrated significant rightward shifts of the histamine concentration-response curve, this compound induced an increase in acetylcholine Emax and a leftward shift, with no effect on histamine-induced contraction . This functional divergence rules out non-selective potentiation mechanisms and indicates a distinct pharmacological profile attributable to the 4-benzylpiperidine core structure.

H1 Receptor Assay
Cross-study
Derivative increased ACh Emax; no histamine rightward shift vs. analogs (1c,1d,1j)
Distinct receptor profile from closely related scaffolds
Derivative study; verify with target compound
Pharmacology Receptor Pharmacology In Vitro Assay

Enhanced Metabolic Stability Relative to 4-Benzylpiperidine Based on Structural Features

Computational and empirical data indicate that N-alkylation with an epoxide-containing moiety, as in 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine, can attenuate N-dealkylation metabolism compared to the parent 4-benzylpiperidine [1]. The presence of the oxirane group introduces steric hindrance and alters electron density at the piperidine nitrogen, potentially reducing susceptibility to cytochrome P450-mediated oxidative N-dealkylation—a primary clearance pathway for 4-benzylpiperidine . While direct comparative metabolic stability data for the exact target compound are not publicly available, this class-level SAR is well-established for N-substituted piperidines and represents a key differentiation from the unsubstituted 4-benzylpiperidine scaffold.

Metabolic Stability
Class-level
N-(oxiran-2-ylmethyl) substitution predicted to reduce CYP-mediated N-dealkylation
May support metabolic stability screening
No direct data; SAR-based inference
ADME Drug Metabolism Medicinal Chemistry Optimization

Validated Application Scenarios for 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Covalent Inhibitor and Chemical Probe Scaffold

The oxirane ring of 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine enables covalent target engagement via nucleophilic ring-opening with catalytic cysteine or lysine residues, a capability absent in non-epoxide analogs like 4-benzylpiperidine . This reactivity is leveraged to design irreversible enzyme inhibitors and activity-based probes, where the lipophilic benzyl group (LogP 2.3) enhances target binding and membrane penetration .

Synthetic Chemistry: Heterocyclic Library Construction via Epoxide Ring-Opening

The epoxide serves as a versatile electrophilic handle for regioselective ring-opening with diverse nucleophiles (amines, thiols, azides), enabling rapid generation of β-amino alcohol, β-hydroxy sulfide, and triazole-containing derivatives . This reactivity distinguishes 4-benzyl-1-[(oxiran-2-yl)methyl]piperidine from 4-benzylpiperidine, which lacks this derivatization pathway, and provides a convergent strategy for constructing complex molecular libraries.

Receptor Pharmacology: Scaffold for GPCR Ligand Design with Balanced Lipophilicity

The combination of a basic piperidine nitrogen, a hydrophobic benzyl anchor, and an epoxide-derived substituent positions this scaffold for designing ligands targeting aminergic GPCRs (e.g., histamine, muscarinic, adrenergic receptors) . The moderate LogP of 2.3 ± 0.4, compared to the lower lipophilicity of des-benzyl analog 1-(oxiran-2-ylmethyl)piperidine (XLogP3-AA 0.8), provides favorable CNS drug-like properties while maintaining solubility .

Chemical Biology: Bifunctional Conjugation and Crosslinking Reagent

The dual functionality—a nucleophilic piperidine nitrogen and an electrophilic epoxide—enables sequential orthogonal derivatization for bioconjugation and crosslinking applications . This bifunctional reactivity is not available in simpler piperidine derivatives and supports the construction of advanced molecular architectures, including PROTACs, fluorescent probes, and polymer crosslinkers where precise spatial orientation of reactive groups is required.

Application
Selection Property
Validation Focus
Covalent probe and inhibitor design
Epoxide reactivity and lipophilic anchor
Covalent engagement and membrane penetration
Heterocyclic library synthesis
Epoxide ring-opening versatility
Regioselective derivatization outcomes
GPCR ligand design
Balanced lipophilicity (moderate LogP)
Receptor binding and CNS drug-like properties
Bioconjugation and crosslinking
Sequential orthogonal reactivity
Site-specific conjugation efficiency

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